6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid with a formylating agent such as formic acid or formic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-chloro-5-carboxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 6-chloro-5-hydroxymethyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The chlorine atom can influence the compound’s reactivity and binding affinity to target molecules. The overall biological activity of the compound is determined by its ability to interact with specific enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
5,6-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure but with two chlorine atoms and a ketone group.
6-chloro-5-hydroxymethyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.
6-chloro-5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68266-63-7 |
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Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-10-4-9-6(3-7(10)5-13)1-2-8(9)11(14)15/h3-5,8H,1-2H2,(H,14,15) |
InChI Key |
UDKRSZGFLGRTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)Cl)C=O |
Origin of Product |
United States |
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